molecular formula C9H19NS B13996804 3-(Cyclohexylamino)propane-1-thiol CAS No. 3592-79-8

3-(Cyclohexylamino)propane-1-thiol

Cat. No.: B13996804
CAS No.: 3592-79-8
M. Wt: 173.32 g/mol
InChI Key: RDYRRCJNRVLTLR-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)propane-1-thiol is an organic compound with the molecular formula C9H19NS It is characterized by the presence of a cyclohexylamino group attached to a propane-1-thiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)propane-1-thiol typically involves the reaction of cyclohexylamine with 3-chloropropane-1-thiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Cyclohexylamine and propane-1-thiol.

    Substitution: Thioethers.

Scientific Research Applications

3-(Cyclohexylamino)propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)propane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.

    N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.

Uniqueness

3-(Cyclohexylamino)propane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its sulfonic acid counterparts. This makes it valuable in applications where thiol-specific reactions are required.

Properties

CAS No.

3592-79-8

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(cyclohexylamino)propane-1-thiol

InChI

InChI=1S/C9H19NS/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2

InChI Key

RDYRRCJNRVLTLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCS

Origin of Product

United States

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